2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The resulting product is then subjected to acetal deprotection using formic acid (98%) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties. The sulfur atom can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole and alprazolam. Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide exhibits unique properties due to the presence of the fluorophenyl group and the sulfanyl linkage.
Properties
Molecular Formula |
C22H17FN4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN4OS/c23-18-13-7-8-14-19(18)24-20(28)15-29-22-26-25-21(16-9-3-1-4-10-16)27(22)17-11-5-2-6-12-17/h1-14H,15H2,(H,24,28) |
InChI Key |
SYQVBFFMXFLGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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